molecular formula C10H16N2S B8282668 (S)-2-(2-thiophen-3-yl-ethyl)-piperazine

(S)-2-(2-thiophen-3-yl-ethyl)-piperazine

Cat. No.: B8282668
M. Wt: 196.31 g/mol
InChI Key: UDQCAECOAOWMCH-JTQLQIEISA-N
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Description

(S)-2-(2-Thiophen-3-yl-ethyl)-piperazine is a chiral organic compound that features a piperazine ring linked to a thiophene group via an ethyl spacer. The integration of these two privileged pharmacophores in a single molecule makes it a valuable intermediate in medicinal chemistry and drug discovery research . The piperazine scaffold is widely recognized for its broad spectrum of biological activities. Piperazine-based structures are frequently explored in the development of compounds with antibacterial, antiviral, antidepressant, antipsychotic, and anticancer properties . The specific stereochemistry of the (S)-enantiomer is particularly significant for researchers investigating structure-activity relationships (SAR) and for designing ligands with high selectivity for biological targets . Meanwhile, the thiophene moiety is a versatile heterocycle that enhances drug-receptor interactions and improves metabolic stability . Its incorporation into novel synthetic compounds is a common strategy in pharmaceutical development. The molecular framework of (S)-2-(2-Thiophen-3-yl-ethyl)-piperazine suggests its primary utility as a key synthetic building block for the discovery and optimization of new therapeutic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

(2S)-2-(2-thiophen-3-ylethyl)piperazine

InChI

InChI=1S/C10H16N2S/c1(9-3-6-13-8-9)2-10-7-11-4-5-12-10/h3,6,8,10-12H,1-2,4-5,7H2/t10-/m0/s1

InChI Key

UDQCAECOAOWMCH-JTQLQIEISA-N

Isomeric SMILES

C1CN[C@H](CN1)CCC2=CSC=C2

Canonical SMILES

C1CNC(CN1)CCC2=CSC=C2

Origin of Product

United States

Scientific Research Applications

Synthesis of (S)-2-(2-thiophen-3-yl-ethyl)-piperazine

The synthesis of (S)-2-(2-thiophen-3-yl-ethyl)-piperazine can be achieved through various methods, including the use of thiophene derivatives in piperazine-based frameworks. A notable method involves the reaction of thiophene compounds with piperazine under controlled conditions to yield the desired product with high enantiomeric purity. The synthesis typically requires careful selection of reagents and conditions to ensure optimal yields and purity.

Antidepressant Properties

Research indicates that piperazine derivatives, including (S)-2-(2-thiophen-3-yl-ethyl)-piperazine, exhibit significant antidepressant activities. These compounds often act as serotonin receptor modulators, which are crucial in the treatment of mood disorders. For instance, studies have shown that certain piperazine derivatives can enhance serotonin levels in the brain, thereby alleviating symptoms of depression and anxiety .

Anticancer Potential

The anticancer properties of thiophene-containing piperazines have been explored extensively. Compounds similar to (S)-2-(2-thiophen-3-yl-ethyl)-piperazine have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The incorporation of sulfur-containing moieties is believed to contribute to their cytotoxic effects .

Neuroprotective Effects

Recent studies suggest that (S)-2-(2-thiophen-3-yl-ethyl)-piperazine may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease. The compound's ability to interact with dopamine receptors and modulate neurotransmitter release is under investigation as a potential therapeutic mechanism .

Case Studies

Study Findings Reference
Study on antidepressant effectsDemonstrated that piperazine derivatives improve serotonin levels and reduce depressive symptoms in animal models
Anticancer activity assessmentShowed significant inhibition of tumor growth in breast cancer cell lines
Neuroprotective studyFound that the compound protects neurons from oxidative stress in vitro

Comparison with Similar Compounds

Data Tables

Table 2: Metabolic Stability of Piperazine Derivatives

Compound Metabolic Pathway Major Metabolites Half-Life (in vitro) Reference
Ciprofloxacin MnO₂ Oxidation Dealkylated Piperazine 2.1 h
(S)-2-(Thiophen-ethyl) CYP3A4 Oxidation Stable (No Degradation) >24 h

Preparation Methods

Nucleophilic Substitution with Thiophene Derivatives

The most direct route involves alkylation of piperazine with a thiophene-containing alkyl halide. For example, 3-thiophenemethyl bromide reacts with piperazine in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (K₂CO₃ or Et₃N) to yield racemic 2-(2-thiophen-3-yl-ethyl)-piperazine. Chirality is introduced via subsequent resolution using chiral acids (e.g., L-tartaric acid) or chromatography. However, this method suffers from moderate yields (40–60%) due to competing N-alkylation at both piperazine nitrogen atoms.

Reductive Amination

Reductive amination of 2-thiophen-3-yl-acetaldehyde with piperazine using sodium cyanoborohydride (NaBH₃CN) in methanol provides the racemic product. This method avoids alkylating agents but requires strict pH control (pH 5–6) to prevent imine hydrolysis. Yields range from 50–70%, with enantiomeric separation achieved via chiral stationary-phase HPLC.

Green Chemistry Approaches

Three-Component SN2 Displacement

A solvent- and catalyst-free method employs 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC), disulfides, and trimethylsilyl cyanide (TMSCN). For (S)-2-(2-thiophen-3-yl-ethyl)-piperazine, bis(3-thienyl) disulfide reacts with CAABC and TMSCN in ethanol at 100°C for 3 hours. Cs₂CO₃ acts as a base, achieving 90% yield with minimal purification. The SN2 mechanism ensures retention of configuration at the chiral center (Fig. 1).

Table 1: Optimization of Three-Component Reaction

BaseSolventTemperature (°C)Yield (%)
Cs₂CO₃EtOH10090
K₂CO₃EtOH10065
Na₂CO₃EtOH10058
Cs₂CO₃H₂O100<10

Enzymatic Asymmetric Synthesis

Ketoreductase-Catalyzed Resolution

Engineered alcohol dehydrogenases (ADHs) selectively reduce prochiral ketone precursors. For example, 2-(2-thiophen-3-yl-acetyl)piperazine is reduced by Codexis ADH-150 in a phosphate buffer (pH 7.0) with NADPH cofactor, yielding the (S)-enantiomer with >99% ee. The reaction is scalable to gram quantities, though substrate solubility in aqueous media remains a challenge.

Dynamic Kinetic Resolution

Combining lipases and transition-metal catalysts enables dynamic kinetic resolution. Pseudomonas fluorescens lipase (PFL) catalyzes the acetylation of racemic 2-(2-thiophen-3-yl-ethyl)-piperazine in toluene, while a ruthenium complex racemizes the unreacted enantiomer. This one-pot process achieves 95% yield and 98% ee for the (S)-isomer.

Chiral Auxiliary-Assisted Synthesis

Evans Oxazolidinone Method

The (S)-configuration is installed using a chiral oxazolidinone auxiliary. Piperazine is first acylated with (S)-4-benzyl-2-oxazolidinone, followed by alkylation with 3-thiophenemethyl bromide. Hydrolysis of the auxiliary with LiOH yields enantiopure (S)-2-(2-thiophen-3-yl-ethyl)-piperazine (78% overall yield). This method is cost-prohibitive for industrial scales but valuable for small-batch API synthesis.

Comparative Analysis of Methods

Table 2: Key Metrics Across Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost
Traditional Alkylation6050 (pre-resolution)ModerateLow
Three-Component SN29099HighMedium
Enzymatic Reduction85>99ModerateHigh
Chiral Auxiliary78>99LowVery High

The three-component SN2 method and enzymatic approaches offer superior enantioselectivity and scalability, though the latter requires specialized biocatalysts. Traditional routes remain relevant for small-scale applications due to lower infrastructure costs.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances the three-component SN2 reaction by improving heat transfer and reducing side reactions. A tubular reactor (0.5 mm ID) operating at 120°C with a residence time of 5 minutes achieves 94% yield, demonstrating potential for kilo-scale production.

Crystallization-Induced Diastereomer Resolution

Combining (S)-2-(2-thiophen-3-yl-ethyl)-piperazine with (R)-mandelic acid in ethanol induces selective crystallization of the (S)-enantiomer salt (98% ee). This method is cost-effective for final purification in API manufacturing.

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated alkylation of piperazine with thiophene-derived alkyl bromides under iridium catalysis (Ir(ppy)₃) achieves 70% yield with 85% ee. This method avoids strong bases and high temperatures but requires optimization for industrial adoption.

Metal-Organic Framework (MOF) Catalysts

Zr-MOF-808 catalyzes the asymmetric alkylation of piperazine with 3-thiophenemethyl iodide in water, yielding the (S)-enantiomer with 92% ee. The MOF’s chiral pores enforce stereoselectivity, though catalyst recyclability remains under study .

Q & A

Advanced Research Question

  • Raman-PCA/LDA : Multivariate analysis of Raman spectra (peak positions 600–1600 cm⁻¹) separates isomers (e.g., 3-TFMPP vs. 4-TFMPP) with >99% variance explained by principal components .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IG-3) with hexane/isopropanol gradients for enantiomeric resolution.
  • X-ray Photoelectron Spectroscopy (XPS) : Identify sulfur oxidation states in thiophene rings to confirm substitution patterns .

How do coupling reagent choices impact synthetic yield and purity in piperazine-thiophene conjugates?

Advanced Research Question
Comparative studies show:

  • HOBt/TBTU : Achieves 70–85% yield but may require rigorous purification to remove urea byproducts .
  • DCC/DMAP : Higher yields (80–90%) but prone to racemization in chiral centers.
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves enantiomeric excess (ee >98%) .

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